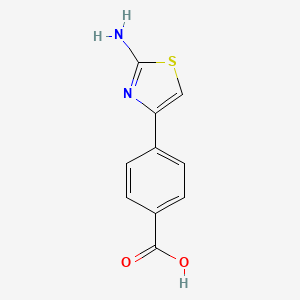
4-(2-氨基-1,3-噻唑-4-基)苯甲酸
描述
This compound belongs to the class of organic compounds known as salicylic acids . These are ortho-hydroxylated benzoic acids .
Synthesis Analysis
The synthesis of a similar compound, 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester hydrobromide, has been reported . The synthesis involved the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring substituted at the positions 2 and 3 . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(2-Amino-thiazol-4-yl)-benzoic acid methyl ester hydrobromide, have been reported . It has a molecular weight of 315.19, and it’s a solid at room temperature .科学研究应用
合成和化学性质
合成技术:已经探索了4-(2-氨基-1,3-噻唑-4-基)苯甲酸衍生物的合成,例如2-(5-苯基噻唑-4-基)苯甲酸,以期在植物生长调节中的潜在用途。这些化合物通过涉及α-溴酮和噻唑酯的多步过程合成(Teitei, 1980)。
表征和合成中的用途:通过与3-或4-(N,N-二甲基氨基)苯甲酸的酸氯化物偶联制备了新型噻唑衍生物,使用各种光谱方法进行鉴定,并且一些显示出抗炎活性(Lynch et al., 2006)。
用于抗菌涂层中:合成了香豆素-噻唑衍生物2-(2-氨基-1,3-噻唑-4-基)-3H-苯并[f]色苷-3-酮,并发现当其纳入聚氨酯涂层时有效作为抗菌剂。这种应用展示了其在增强表面抗菌性能方面的潜力(El‐Wahab等,2014)。
合成中的意外反应:对相关化合物的合成研究揭示了意外反应,例如形成了4-[(1-氨基甲酰基-3-氧代-1,3-二氢-2-苯并呋喃-1-基)氨基]苯甲酸,展示了涉及类似分子结构的反应的复杂性(Rodríguez等,2022)。
生物和制药研究
抗菌活性:4-(2-氨基-1,3-噻唑-4-基)苯甲酸衍生物显示出有希望的抗菌和抗真菌活性。这在化合物如4-{2-[(芳基)氨基]-1,3-噻唑-4-基}苯-1,2-二酚中得到体现,表明了潜在的制药应用(Narayana et al., 2006)。
用于染料敏化太阳能电池:噻唑衍生物的结构变化,包括4-(苯并[c][1,2,5]噻二唑-7-基)苯甲酸,影响其在染料敏化太阳能电池中的性能。这些发现有助于更高效的太阳能技术的发展(Yang et al., 2016)。
荧光探针的开发:对噻唑基化合物如4-(苯并[d]噻唑-2-基)-1,3-苯基双(2-氯乙酸酯)的研究导致了对生物分子进行敏感的荧光探针的创造,应用于细胞成像和诊断(Yu et al., 2018)。
在变构蛋白激酶抑制剂中的潜力:已经确定了4-(4-苯基噻唑-2-基氨基)苯甲酸等衍生物作为蛋白激酶CK2的变构调节剂,显示出在癌症治疗中的治疗应用潜力(Bestgen et al., 2019)。
作用机制
While the specific mechanism of action for “4-(2-Amino-1,3-thiazol-4-yl)benzoic acid” is not available, it’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
未来方向
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . This review attempts to inform the readers on three major classes of thiazole-bearing molecules: Thiazoles as treatment drugs, thiazoles in clinical trials, and thiazoles in preclinical and developmental stages . The authors expect that the current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
属性
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-1-3-7(4-2-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZPYJBDYGAEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216959-94-3 | |
| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

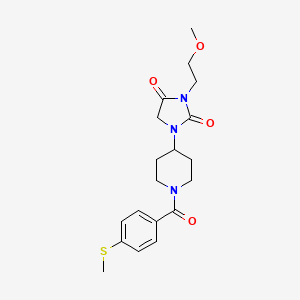
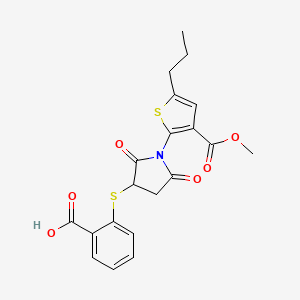
![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
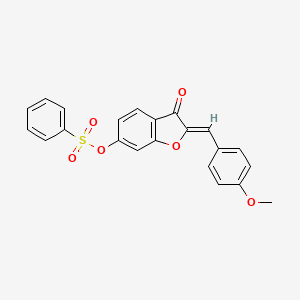
![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2464852.png)
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)

![4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2464857.png)
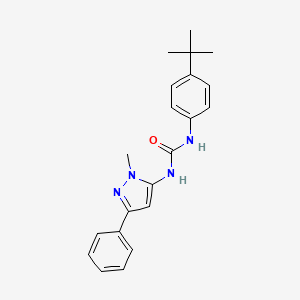
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)
